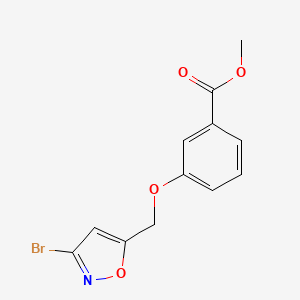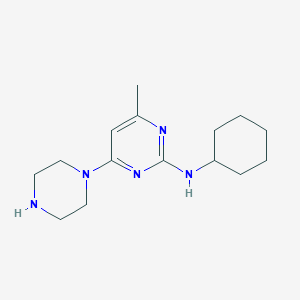![molecular formula C9H5ClF3N3O B11781352 3-Amino-2-chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11781352.png)
3-Amino-2-chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-cloro-9-(trifluorometil)-4H-pirido[1,2-A]pirimidin-4-ona es un compuesto heterocíclico que ha captado un interés significativo en los campos de la química medicinal y los productos farmacéuticos. Este compuesto se caracteriza por su estructura única, que incluye un grupo amino, un sustituyente cloro y un grupo trifluorometil unido a un núcleo de pirido[1,2-A]pirimidin-4-ona. La presencia de estos grupos funcionales imparte propiedades químicas y biológicas distintas al compuesto, lo que lo convierte en un objetivo valioso para la investigación y el desarrollo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Amino-2-cloro-9-(trifluorometil)-4H-pirido[1,2-A]pirimidin-4-ona normalmente implica reacciones de varios pasos a partir de precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de pirido[1,2-A]pirimidina: Este paso implica la ciclización de precursores apropiados en condiciones ácidas o básicas para formar el núcleo de pirido[1,2-A]pirimidina.
Introducción del grupo trifluorometil: El grupo trifluorometil se puede introducir utilizando reactivos como yoduro de trifluorometil (CF3I) o sulfonatos de trifluorometil en condiciones que promuevan la sustitución nucleófila.
Métodos de Producción Industrial
La producción industrial de 3-Amino-2-cloro-9-(trifluorometil)-4H-pirido[1,2-A]pirimidin-4-ona puede implicar la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Amino-2-cloro-9-(trifluorometil)-4H-pirido[1,2-A]pirimidin-4-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como peróxido de hidrógeno (H2O2) o permanganato de potasio (KMnO4) para formar óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) para reducir grupos funcionales específicos.
Sustitución: Los grupos cloro y amino pueden sufrir reacciones de sustitución nucleófila con varios nucleófilos, lo que lleva a la formación de derivados sustituidos.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno (H2O2), permanganato de potasio (KMnO4)
Reducción: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4)
Sustitución: Amoniaco (NH3), aminas, haluros de alquilo
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, compuestos reducidos y diversos análogos sustituidos, dependiendo de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
3-Amino-2-cloro-9-(trifluorometil)-4H-pirido[1,2-A]pirimidin-4-ona tiene una amplia gama de aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos dirigidos a enfermedades específicas.
Industria: Se utiliza en el desarrollo de agroquímicos, productos farmacéuticos y otros productos industriales debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 3-Amino-2-cloro-9-(trifluorometil)-4H-pirido[1,2-A]pirimidin-4-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos involucrados dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-Amino-2-cloro-5-(trifluorometil)piridina
- 4-Cloro-3-(trifluorometil)anilina
- 2-Amino-3-cloro-5-(trifluorometil)piridina
Unicidad
3-Amino-2-cloro-9-(trifluorometil)-4H-pirido[1,2-A]pirimidin-4-ona es único debido a su combinación específica de grupos funcionales y al núcleo de pirido[1,2-A]pirimidina. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C9H5ClF3N3O |
|---|---|
Peso molecular |
263.60 g/mol |
Nombre IUPAC |
3-amino-2-chloro-9-(trifluoromethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H5ClF3N3O/c10-6-5(14)8(17)16-3-1-2-4(7(16)15-6)9(11,12)13/h1-3H,14H2 |
Clave InChI |
RGJYCYDWMGXEIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=NC(=C(C2=O)N)Cl)C(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11781273.png)

![6-((3-Aminopyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11781289.png)

![5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11781301.png)



![7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11781322.png)


![5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11781349.png)

![7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11781358.png)
